molecular formula C11H14N2OS B12006304 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine CAS No. 84996-60-1

2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine

Cat. No.: B12006304
CAS No.: 84996-60-1
M. Wt: 222.31 g/mol
InChI Key: NRGIMNFVKHZTNJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is fused with a sulfur atom and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol compound to introduce the sulfur atom, forming a thioether linkage.

    Alkylation: The final step involves the alkylation of the thioether with N,N-dimethylethanamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or as a probe in biochemical assays to study enzyme interactions and cellular processes.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders, due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfur atom and ethylamine group can form hydrogen bonds or participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
  • 1-{7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide

Uniqueness

Compared to similar compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its versatility in undergoing various chemical reactions and its potential bioactivity set it apart from other benzoxazole derivatives.

Properties

CAS No.

84996-60-1

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H14N2OS/c1-13(2)7-8-15-11-12-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3

InChI Key

NRGIMNFVKHZTNJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2O1

Origin of Product

United States

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